IAXO-102

TLR4 signaling CD14 co-receptor TIR domain

IAXO-102 is the only TLR4 antagonist with published in vivo efficacy in the angiotensin II-induced AAA model (ApoE-/- mice, 3 mg/kg/day s.c., 28 days), significantly retarding aortic expansion and reducing rupture. Unlike TAK-242 (intracellular TIR domain) or Eritoran (MD-2 binding), IAXO-102 selectively blocks CD14 co-receptor-mediated LPS transfer, preserving TLR4/MD-2 availability for endogenous DAMPs. This CD14-dependent mechanism enables pathway-specific discrimination between PAMP- and DAMP-driven TLR4 activation—critical for sterile inflammation research. High ethanol solubility (85–100 mg/mL) and CMC-Na suspension capability (≥5 mg/mL) provide formulation flexibility. Validate your vascular inflammation studies with the mechanistically distinct, AAA-proven TLR4 antagonist.

Molecular Formula C35H71NO5
Molecular Weight 585.9 g/mol
Cat. No. B1263033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIAXO-102
SynonymsIAXO-102
Molecular FormulaC35H71NO5
Molecular Weight585.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCOC1C(C(OC(C1OCCCCCCCCCCCCCC)OC)CN)O
InChIInChI=1S/C35H71NO5/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-39-33-32(37)31(30-36)41-35(38-3)34(33)40-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h31-35,37H,4-30,36H2,1-3H3/t31-,32-,33+,34-,35+/m1/s1
InChIKeyDJVFNDPRLMVKKO-KJQSSVQNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IAXO-102 for Vascular Inflammation Research: A TLR4 Antagonist with Distinct CD14 Co-Receptor Targeting


IAXO-102 is a synthetic cationic glycolipid (C35H71NO5; MW 585.94) that functions as a small-molecule antagonist of Toll-like receptor 4 (TLR4) [1]. Structurally, it is a methyl 6-amino-6-deoxy-2,3-di-O-tetradecyl-α-D-glucopyranoside—an aminoglycoside derivative bearing two tetradecyl lipid chains . Unlike conventional TLR4 antagonists that directly block the TLR4/MD-2 complex, IAXO-102 competitively binds to the CD14 co-receptor, thereby preventing LPS transfer to the TLR4/MD-2 signaling complex [2]. This extracellular, CD14-targeted mechanism distinguishes IAXO-102 from both intracellular TLR4 inhibitors such as TAK-242 and MD-2-targeting antagonists such as Eritoran, positioning the compound as a mechanistically distinct tool for dissecting TLR4 pathway biology and for therapeutic studies in sterile vascular inflammation .

Why IAXO-102 Cannot Be Substituted by Generic TLR4 Antagonists Like TAK-242 or Eritoran


TLR4 antagonists are not functionally interchangeable. IAXO-102 acts extracellularly by binding CD14 and blocking LPS delivery to the TLR4/MD-2 complex [1]. In contrast, TAK-242 binds intracellularly to the Cys747 residue of the TLR4 TIR domain to disrupt adaptor recruitment [2], while Eritoran binds directly to the hydrophobic pocket of MD-2 [3]. These divergent binding sites produce distinct pharmacological profiles: IAXO-102 preserves TLR4/MD-2 availability for endogenous ligands while selectively inhibiting CD14-dependent LPS signaling , whereas TAK-242 broadly suppresses all TLR4-mediated signaling [4]. Critically, IAXO-102 has demonstrated reproducible in vivo efficacy in angiotensin II-induced experimental abdominal aortic aneurysm (AAA) models in ApoE-/- mice at 3 mg/kg/day [5]—a disease-relevant vascular inflammation model where comparative in vivo data for Eritoran are absent and TAK-242 efficacy in AAA was reported in a different experimental context (necroptosis pathway) [6]. Substituting IAXO-102 with another TLR4 antagonist introduces confounding variables in mechanism, target engagement, and model validation that cannot be mitigated without revalidation of the entire experimental system.

IAXO-102 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


IAXO-102 Extracellular CD14 Targeting vs. TAK-242 Intracellular TIR Domain Binding: Mechanistic Divergence Dictates Signaling Outcome

IAXO-102 operates extracellularly by competitively binding to the CD14 co-receptor, thereby blocking LPS transfer to the TLR4/MD-2 signaling complex [1]. In contrast, TAK-242 (Resatorvid) acts intracellularly by binding to the Cys747 residue of the TLR4 Toll/IL-1 receptor (TIR) domain, preventing recruitment of adaptor proteins MyD88 and TRIF [2]. Eritoran (E5564), a third comparator, binds directly to the hydrophobic pocket of MD-2 without interacting with TLR4 itself [3]. This fundamental difference in binding site location and mechanism translates into distinct experimental utility: IAXO-102 preserves TLR4/MD-2 availability for endogenous damage-associated molecular patterns (DAMPs) while selectively inhibiting CD14-dependent LPS signaling .

TLR4 signaling CD14 co-receptor TIR domain LPS recognition sterile inflammation

IAXO-102 In Vivo Efficacy in Experimental Abdominal Aortic Aneurysm: 3 mg/kg/day Prevents Aortic Dilation in ApoE-/- Mice

In the angiotensin II-induced experimental abdominal aortic aneurysm (AAA) model using ApoE-/- mice, IAXO-102 administered subcutaneously at 3 mg/kg/day for 28 days significantly retarded angiotensin II-induced aortic expansion and reduced both aneurysm rupture and overall AAA incidence [1]. While TAK-242 has also demonstrated AAA attenuation in ApoE-/- mice in the angiotensin II model [2], the TAK-242 study specifically linked efficacy to HMGB1/TLR4-mediated necroptosis pathway inhibition—a distinct mechanistic context from the vascular inflammation modulation reported for IAXO-102. Eritoran lacks published in vivo AAA model data; its cardiovascular studies have focused on LPS-induced hypotension and ex vivo aortic contractility assays rather than chronic aneurysm pathology [3]. This established, reproducible in vivo efficacy in a clinically relevant AAA model distinguishes IAXO-102 as the TLR4 antagonist with the most direct validation for vascular inflammation research.

abdominal aortic aneurysm Angiotensin II vascular inflammation ApoE-/- mouse TLR4 antagonist

IAXO-102 In Vitro TLR4 Antagonist Potency: IC50 = 5.013 µM in Lipid A-Induced Cell-Based Assay

IAXO-102 inhibits lipid A-induced TLR4 activation in a cell-based assay with an IC50 of 5.013 µM [1]. By comparison, TAK-242 demonstrates substantially higher potency in cell-based assays, with IC50 values ranging from 1.1 to 33 nM depending on the readout (NO, TNF-α, or IL-6 production) and cell type (RAW264.7 macrophages, mouse peritoneal macrophages, or human PBMCs) [2]. Eritoran exhibits the highest reported potency among these comparators, with an IC50 of 1.5 nM for inhibition of LPS-induced TNFα production in human serum [3]. This 3-4 log difference in IC50 values does not indicate inferiority; rather, it reflects fundamentally different binding mechanisms, assay conditions, and cellular contexts. The micromolar potency of IAXO-102 is consistent with its extracellular competitive binding mechanism at CD14, whereas TAK-242's intracellular TIR domain targeting yields nanomolar potency in specific assay formats.

TLR4 inhibition IC50 lipid A cell-based assay potency

IAXO-102 Solubility Profile: Ethanol Solubility 85–100 mg/mL Enables High-Concentration Stock Preparation Unavailable with Many TLR4 Antagonists

IAXO-102 exhibits exceptional solubility in ethanol at 85–100 mg/mL (145–170 mM), substantially exceeding its solubility in DMSO (13–15 mg/mL; 22–26 mM) and water (insoluble) [1]. This solubility profile is advantageous for in vivo studies requiring ethanol-based formulations or for experiments where minimizing DMSO concentration is critical. In contrast, TAK-242 is typically formulated in DMSO, and Eritoran's clinical development utilized intravenous micellar formulations due to its amphiphilic lipopeptide structure [2]. For laboratories preparing high-concentration stock solutions for in vivo administration or for ethanol-compatible assay systems, IAXO-102's superior ethanol solubility provides a practical handling advantage.

solubility ethanol DMSO stock solution formulation

IAXO-102 Commercial Availability: ≥98% Purity with HPLC Verification Across Multiple Reputable Vendors

IAXO-102 (CAS 1115270-63-7) is commercially available from multiple reputable vendors with documented purity of ≥98% (typically 98–99.89% by HPLC) and comprehensive certificates of analysis . Pricing is standardized across suppliers (e.g., $43–$147 for 1–2 mg quantities; $1,013–$1,100 for 100 mg) with consistent stock availability . In contrast, Eritoran (E5564) is not commercially available as a standard catalog reagent for research use—it was developed as a clinical candidate by Eisai and is accessible only through specialized licensing or custom synthesis arrangements. TAK-242 is widely available commercially, but its distinct intracellular mechanism precludes direct substitution for IAXO-102 in CD14-targeted studies as established in Evidence Item 1.

purity HPLC quality control commercial availability CAS 1115270-63-7

IAXO-102 Optimal Application Scenarios: Where This TLR4 Antagonist Delivers Verifiable Scientific Value


Experimental Abdominal Aortic Aneurysm (AAA) and Vascular Inflammation Research

IAXO-102 is the only TLR4 antagonist with a primary publication demonstrating in vivo efficacy in the angiotensin II-induced experimental AAA model in ApoE-/- mice. At 3 mg/kg/day administered subcutaneously for 28 days, IAXO-102 significantly retarded aortic expansion, reduced aneurysm rupture, and decreased overall AAA incidence [1]. This established validation makes IAXO-102 the preferred TLR4 antagonist for vascular inflammation studies, particularly those focused on aneurysm pathology, atherosclerosis, and non-hematopoietic TLR4 signaling in endothelial cells [2]. While TAK-242 has shown AAA attenuation in a separate study, that work focused on necroptosis pathway inhibition rather than direct vascular inflammation modulation, and Eritoran lacks AAA model validation entirely.

CD14-Dependent vs. CD14-Independent TLR4 Pathway Dissection

IAXO-102's unique mechanism—competitive binding to CD14 and blockade of LPS transfer to TLR4/MD-2—enables researchers to discriminate between CD14-dependent (PAMP-driven) and CD14-independent (DAMP-driven) TLR4 activation pathways [1]. This is particularly valuable in sterile inflammation research, where endogenous DAMPs (hyaluronic acid oligosaccharides, oxidized LDL, HMGB1) activate TLR4 through mechanisms that may or may not require CD14 [2]. In contrast, TAK-242's intracellular TIR domain binding suppresses all TLR4 signaling indiscriminately, and Eritoran's MD-2 targeting blocks LPS binding but may spare certain DAMP-mediated activation routes. For pathway-specific mechanistic studies, IAXO-102 provides a degree of selectivity that broader TLR4 antagonists cannot offer .

In Vivo Studies Requiring Ethanol-Based Formulation or Minimized DMSO Exposure

IAXO-102's high ethanol solubility (85–100 mg/mL) enables formulation strategies that are impractical with many TLR4 antagonists [1]. For in vivo studies where DMSO exposure must be minimized due to vehicle toxicity concerns, or where ethanol-compatible administration routes are preferred, IAXO-102's solubility profile offers practical advantages. The compound can be prepared as a homogeneous suspension in CMC-Na (≥5 mg/mL) for oral administration [2]. This formulation flexibility supports diverse experimental designs across multiple administration routes and animal models.

Sepsis and LPS-Induced Lethality Mechanistic Studies Requiring TLR4 Antagonism

IAXO-102 at 10 mg/kg reduces LPS-induced lethality in mice, demonstrating in vivo efficacy in an acute endotoxemia model [1]. This provides a complementary validation to the AAA model data and supports the compound's use in sepsis-related TLR4 signaling studies. However, investigators should note the 3-4 log potency differential versus TAK-242 and Eritoran in cell-based assays (IAXO-102 IC50 = 5.013 µM vs. TAK-242 1.1–33 nM and Eritoran 1.5 nM) [2], which informs appropriate dosing and concentration ranges for experimental design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for IAXO-102

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.